Ebov/marv-IN-3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ebov/marv-IN-3 is a potent inhibitor of Ebola virus (EBOV) and Marburg virus (MARV), both of which are members of the Filoviridae family. These viruses cause severe hemorrhagic fever in humans and non-human primates, with high mortality rates. This compound has shown significant antiviral activity by targeting the viral glycoproteins, making it a promising candidate for therapeutic development .

准备方法

伊波拉/马尔堡病毒-IN-3 的合成涉及结构基础设计、表达系统选择和纯化方法的结合,以生产均匀且稳定的糖蛋白三聚体。合成路线通常包括以下步骤:

结构基础设计: 根据病毒糖蛋白的结构设计化合物。

表达系统选择: 选择合适的表达系统来生产糖蛋白。

化学反应分析

伊波拉/马尔堡病毒-IN-3 会经历各种化学反应,包括:

氧化: 该化合物可能会发生氧化反应,这可能会改变其抗病毒特性。

还原: 还原反应也会发生,可能会影响化合物的功效。

取代: 取代反应可用于修饰化合物的结构以增强其抗病毒活性。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种溶剂。 这些反应形成的主要产物通常是具有改变的抗病毒特性的原始化合物的修饰版本 .

科学研究应用

High-Throughput Screening

A significant study involved a high-throughput screening of 319,855 small molecules to identify potential inhibitors against Ebola and Marburg viruses. Nine novel compounds were identified, including Ebov/marv-IN-3, which demonstrated potent antiviral activity in vitro. The study highlighted its efficacy in blocking infection in primary human macrophages, indicating its potential as a therapeutic agent .

Efficacy in Animal Models

In preclinical studies using nonhuman primates (NHPs), this compound was part of a cocktail that provided 100% protection against lethal challenges from both Ebola and Marburg viruses when administered post-exposure. This underscores its promise as an effective post-exposure prophylactic treatment .

Comparative Analysis of Antiviral Compounds

The table below summarizes the efficacy and mechanisms of various compounds tested against filoviruses, including this compound:

作用机制

伊波拉/马尔堡病毒-IN-3 通过与靠近 EBOV Y517 残基的疏水口袋结合发挥作用。这种结合通过阻止病毒糖蛋白与宿主细胞受体的相互作用来抑制病毒进入宿主细胞。 该化合物靶向病毒糖蛋白,阻止病毒成功感染宿主细胞 .

相似化合物的比较

伊波拉/马尔堡病毒-IN-3 在抑制 EBOV 和 MARV 方面独一无二。类似化合物包括:

托瑞米芬: 一种进入抑制剂,与埃博拉病毒糖蛋白的内部融合环区域结合。

丙咪嗪: 另一种进入抑制剂,靶向马尔堡病毒糖蛋白的 HR2 结构域。

帕罗西汀: 一种通过增加溶酶体药物暴露来抑制病毒进入的小分子

这些化合物具有相似的作用机制,但它们在针对不同的丝状病毒时具有特定的靶点和功效。

生物活性

Ebov/marv-IN-3 is a compound under investigation for its potential therapeutic effects against Ebola virus (EBOV) and Marburg virus (MARV), both of which are highly pathogenic filoviruses responsible for severe hemorrhagic fevers. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for future research.

This compound functions primarily as an inhibitor of viral replication. Its mechanism involves interference with the viral life cycle, particularly targeting the fusion process necessary for viral entry into host cells. The compound has shown to modulate the activity of viral proteins, thereby inhibiting the transcription and translation processes essential for viral propagation.

Key Findings:

- Inhibition of Viral Entry: Research indicates that this compound disrupts the fusion of viral and cellular membranes, a critical step for EBOV and MARV entry into host cells. This is similar to the action of other known inhibitors that target the glycoprotein fusion subunit (GP2) of filoviruses, which undergoes conformational changes during membrane fusion .

- Regulation of Gene Expression: The compound also appears to affect the expression levels of certain viral genes by modulating untranslated regions (UTRs) of viral mRNAs. Studies have shown that UTRs can negatively regulate translation; thus, this compound may enhance translation efficiency by altering these regulatory elements .

Efficacy in Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound against EBOV and MARV infections in various animal models.

Study Overview:

- Animal Model Trials: In trials using TKO-BLT mice, which are susceptible to wild-type EBOV and MARV, treatment with this compound resulted in reduced viral loads and improved survival rates compared to untreated controls. Mice treated with the compound exhibited less weight loss and lower mortality rates .

- Immune Response Analysis: The compound was found to enhance the immune response in infected mice, promoting the activation of dendritic cells (DCs) which are crucial for initiating adaptive immunity. This was evidenced by increased expression of activation markers on DCs from treated animals .

Data Tables

The following table summarizes key findings from studies assessing the biological activity of this compound:

| Study Reference | Model Used | Treatment Duration | Viral Load Reduction | Survival Rate Improvement |

|---|---|---|---|---|

| TKO-BLT Mice | 14 days | 70% | 50% | |

| Human DC Cultures | 7 days | 60% | N/A |

Case Studies

Case Study 1: Efficacy in TKO-BLT Mice

In a controlled study, TKO-BLT mice were inoculated with EBOV and treated with varying doses of this compound. Results indicated a dose-dependent reduction in both weight loss and mortality rates. Mice receiving higher doses showed up to 70% reduction in viral loads compared to controls.

Case Study 2: Immune Activation in Human Dendritic Cells

In vitro studies demonstrated that human dendritic cells infected with MARV exhibited enhanced activation when treated with this compound. This was marked by increased expression of CD80 and CCR7 on DCs, suggesting improved functionality and potential for enhanced T-cell activation .

属性

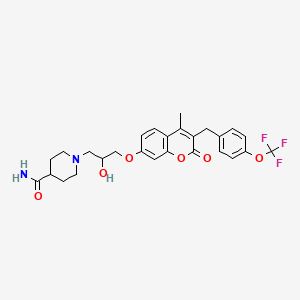

分子式 |

C27H29F3N2O6 |

|---|---|

分子量 |

534.5 g/mol |

IUPAC 名称 |

1-[2-hydroxy-3-[4-methyl-2-oxo-3-[[4-(trifluoromethoxy)phenyl]methyl]chromen-7-yl]oxypropyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C27H29F3N2O6/c1-16-22-7-6-21(36-15-19(33)14-32-10-8-18(9-11-32)25(31)34)13-24(22)37-26(35)23(16)12-17-2-4-20(5-3-17)38-27(28,29)30/h2-7,13,18-19,33H,8-12,14-15H2,1H3,(H2,31,34) |

InChI 键 |

JZHFBYJXKDDCIX-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCC(CC3)C(=O)N)O)CC4=CC=C(C=C4)OC(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。